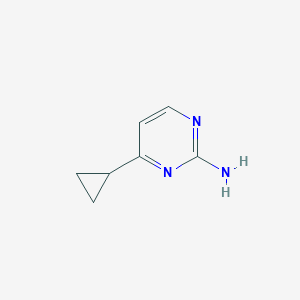

4-Cyclopropylpyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRWIOBLJDEDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391207 | |

| Record name | 4-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-15-9 | |

| Record name | 4-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Pyrimidine Derivatives in Medicinal Chemistry

The story of 4-cyclopropylpyrimidin-2-amine is deeply rooted in the extensive history of its parent scaffold, pyrimidine (B1678525). Pyrimidine is a six-membered aromatic ring with two nitrogen atoms, and its derivatives are fundamental to life itself as core components of nucleic acids (cytosine, thymine, and uracil). gsconlinepress.com Beyond their biological role, pyrimidine derivatives have become a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. bohrium.com

The significance of pyrimidines in medicine is vast and well-documented. nih.govgsconlinepress.com For decades, researchers have successfully developed pyrimidine-based drugs for a wide array of diseases. gsconlinepress.com These include antimicrobial, anticancer, antiviral, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.org The versatility of the pyrimidine ring allows for structural modifications that can fine-tune the pharmacological properties of a molecule, enabling it to interact with a diverse range of biological targets like enzymes and receptors. bohrium.com This proven track record of the pyrimidine core provides a strong historical and scientific foundation for the continued exploration of new derivatives, including this compound.

Rationale for Investigating 4 Cyclopropylpyrimidin 2 Amine As a Research Target

The specific interest in 4-cyclopropylpyrimidin-2-amine stems from the strategic incorporation of a cyclopropyl (B3062369) group onto the foundational pyrimidine (B1678525) structure. The cyclopropyl moiety is far from a simple decoration; it is a "versatile player" in drug design, known to confer a range of beneficial properties to a molecule. nih.gov

The rationale for investigating this particular combination can be broken down into several key points:

Enhanced Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl ring can help to lock a molecule into a specific conformation. iris-biotech.de This pre-organization can lead to a more favorable binding to its biological target, thus enhancing potency. nih.goviris-biotech.de

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropyl ring are stronger than those in more linear alkyl chains. nih.govresearchgate.net This increased bond strength makes the group less susceptible to oxidative metabolism by enzymes in the body, such as cytochrome P450s, potentially leading to a longer duration of action for a drug. hyphadiscovery.com

Novelty and Patentability: The unique structure offers opportunities for creating novel chemical entities with distinct biological activities, which is a crucial aspect of drug discovery and development.

The combination of the biologically validated pyrimidine scaffold with the advantageous properties of the cyclopropyl group provides a strong scientific basis for investigating this compound as a valuable building block for new medicines. bohrium.comnih.gov

Overview of Key Research Areas for 4 Cyclopropylpyrimidin 2 Amine

Established Synthetic Routes for this compound

The formation of the this compound structure is accessible through various established synthetic pathways, including classical cyclization reactions and modern catalytic methods.

A fundamental and widely employed method for synthesizing 2-aminopyrimidine (B69317) derivatives is the cyclocondensation of a 1,3-dicarbonyl compound with guanidine (B92328). researchgate.netcdnsciencepub.com In this approach for the target molecule, a cyclopropyl-containing β-diketone, such as 1-cyclopropylbutane-1,3-dione, serves as the key precursor. The reaction proceeds by heating the β-diketone with guanidine in the presence of a base, typically in a polar solvent. researchgate.net

Another related cyclization strategy involves the reaction of cyclopropyl-substituted chalcones (1,3-diaryl-2-propen-1-ones) with guanidine salts. ajol.inforesearchgate.net The chalcone (B49325) precursor, which contains the cyclopropyl (B3062369) moiety, is condensed with guanidine, often using guanidine carbonate or hydrochloride, by refluxing in a high-boiling solvent like dimethylformamide (DMF) to yield the desired 2-aminopyrimidine structure. ajol.infonih.gov

Table 1: Cyclization Reaction Approaches

| Precursor Type | Key Reagents | General Conditions |

|---|---|---|

| Cyclopropyl-β-diketone | Guanidine, Base (e.g., KOH, NaOEt) | Heating in a polar solvent (e.g., Ethanol) |

| Cyclopropyl-chalcone | Guanidine carbonate or hydrochloride | Reflux in a high-boiling solvent (e.g., DMF) |

Nucleophilic aromatic substitution (SNAr) provides a direct route to this compound from a suitably functionalized pyrimidine (B1678525) ring. nih.gov This method typically starts with a precursor like 2-chloro-4-cyclopropylpyrimidine (B3174694). The chlorine atom at the 2-position acts as a leaving group and is displaced by a nucleophilic amine source, such as ammonia (B1221849) or a protected amine equivalent. rsc.orgfiveable.me

The reaction is generally carried out in a polar aprotic solvent, such as DMF or dimethyl sulfoxide (B87167) (DMSO), and often requires the presence of a base like potassium carbonate (K₂CO₃) to facilitate the reaction. smolecule.comacs.orgnih.gov Elevated temperatures are commonly employed to drive the substitution to completion. acs.org

Table 2: Nucleophilic Substitution Example

| Starting Material | Reagent | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Chloro-4-cyclopropylpyrimidine | Ammonia | K₂CO₃ | DMF | 80-100 °C |

Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed amination (Buchwald-Hartwig amination) being a prominent example. mdpi.com This methodology can be applied to the synthesis of this compound by coupling a halo-pyrimidine with an amine. For instance, 2-chloro-4-cyclopropylpyrimidine can be reacted with an ammonia surrogate in the presence of a palladium catalyst.

The success of these reactions is highly dependent on the choice of the palladium source (e.g., Pd(dba)₂, Pd(OAc)₂), a suitable phosphine (B1218219) ligand, and a base. mdpi.com The reaction proceeds via an oxidative addition, amine coordination, and reductive elimination cycle. This method is valued for its mild conditions and tolerance of various functional groups. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. Key considerations include temperature management to preserve the integrity of the cyclopropyl ring and the selection of an appropriate catalytic system.

The cyclopropane (B1198618) ring is a strained three-membered ring that can be susceptible to opening under harsh conditions, such as high temperatures or the presence of certain acidic or metallic reagents. organic-chemistry.org Therefore, careful temperature control is critical during synthesis to maintain the structural integrity of the cyclopropyl group. smolecule.com While some reactions like palladium-catalyzed cross-couplings may necessitate elevated temperatures, often in the range of 80-120°C, it is crucial to find a balance that promotes the desired reaction rate without causing degradation or ring-opening side reactions. smolecule.com Stepwise heating or the use of flow chemistry can sometimes mitigate the decomposition of thermally sensitive intermediates.

In palladium-catalyzed amination reactions, the choice of catalyst and, more importantly, the ancillary ligand, has a profound impact on reaction efficiency, scope, and selectivity. mdpi.com A systematic screening of different catalysts and ligands is a critical step in optimizing the synthesis. researchgate.net

Different classes of phosphine ligands have been developed for Buchwald-Hartwig amination, each with specific advantages. Sterically hindered biarylphosphine ligands (e.g., DavePhos) or ferrocenyl-based ligands (e.g., Josiphos) are often effective for coupling challenging substrates. mdpi.comnih.gov The selection depends on the specific substrates, with ligand choice influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. For example, the combination of a Pd(0) precursor with a hindered Josiphos ligand has been shown to be highly effective for the amination of aryl sulfonates under mild conditions. nih.gov

Table 3: Common Ligand Types for Palladium-Catalyzed Amination

| Ligand Class | Example Ligands | Typical Application Notes |

|---|---|---|

| Biarylphosphines | DavePhos, XPhos | Generally effective for a wide range of aryl and heteroaryl halides. |

| Ferrocenylphosphines | Josiphos (e.g., CyPF-t-Bu) | Highly efficient for coupling with tosylates and chlorides, often at room temperature. nih.gov |

| Bidentate Phosphines | BINAP, Xantphos | Used in various cross-coupling reactions; choice can influence selectivity. mdpi.com |

Solvent Selection and Reaction Efficiency

For nucleophilic aromatic substitution (SNAr) reactions, which are common in the synthesis of pyrimidine derivatives, polar aprotic solvents are generally favored. smolecule.com Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (DMSO) are frequently employed to dissolve reactants and facilitate the reaction. smolecule.com For instance, in the reaction of 2,4-dichloropyrimidine (B19661) with cyclopropylamine, DMF is often used at elevated temperatures to promote the substitution of the chlorine atoms. smolecule.com The use of alcoholic solvents has also been reported to be effective in certain cross-coupling reactions, such as the Buchwald-Hartwig reaction, for the formation of C-N bonds. unistra.fr

The optimization of solvent systems can lead to improved reaction outcomes. numberanalytics.com In some cases, a mixture of solvents can provide a balance between reaction rate and selectivity. numberanalytics.com For example, a mixture of a polar and a non-polar solvent might be used to fine-tune the reaction environment. numberanalytics.com The use of solvent mixtures, such as toluene (B28343) and dichloromethane (B109758) or tetrahydrofuran and water, has been shown to enhance yield and selectivity in the synthesis of complex molecules. numberanalytics.com

The following table summarizes the solvents commonly used in the synthesis of related pyrimidine compounds and their typical applications.

| Solvent | Reaction Type | Typical Conditions | Reference(s) |

| Dimethylformamide (DMF) | Nucleophilic Substitution | Elevated temperatures (60-100°C) | |

| Tetrahydrofuran (THF) | Nucleophilic Substitution | Elevated temperatures (60-100°C) | |

| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution | Not specified | smolecule.com |

| Alcoholic Solvents | Buchwald-Hartwig Cross-Coupling | Mild conditions | unistra.fr |

| Toluene/Dichloromethane | Complex Natural Product Synthesis | Not specified | numberanalytics.com |

| Tetrahydrofuran/Water | Pharmaceutical Synthesis | Not specified | numberanalytics.com |

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules containing the this compound scaffold, protecting group strategies are often essential to prevent unwanted side reactions and to ensure regioselectivity. jocpr.compressbooks.pub Protecting groups are temporarily attached to reactive functional groups, such as amines, to mask their reactivity during a specific synthetic step. organic-chemistry.org

The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org For the amine group in this compound, carbamates are a popular choice for protection. masterorganicchemistry.com Common carbamate (B1207046) protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

An important concept in complex syntheses is the use of orthogonal protecting groups. organic-chemistry.org These are different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a molecule might contain both a Boc-protected amine and a Fmoc (fluorenylmethyloxycarbonyl)-protected amine. organic-chemistry.org The Fmoc group can be removed under basic conditions, leaving the Boc group intact, enabling further selective modification. organic-chemistry.orgsigmaaldrich.com

The following table outlines common protecting groups for amines and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Reference(s) |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (e.g., H2, Pd-C) | masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | masterorganicchemistry.comsigmaaldrich.com |

| Allyloxycarbonyl | Alloc | Palladium(0) catalyst | sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | sigmaaldrich.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds, including this compound, to minimize environmental impact and enhance sustainability. jocpr.comrsc.org These approaches focus on aspects such as atom economy, the use of safer solvents, and the development of more efficient catalytic processes. acs.orgmdpi.com

Key green chemistry strategies relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency, reduce energy consumption, and minimize the use of stoichiometric reagents. jocpr.commdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. acs.org

Waste Reduction: Developing processes that generate less waste and designing chemicals that are biodegradable. acs.org

For example, the use of flow chemistry can offer a greener alternative to traditional batch processing by providing better control over reaction parameters, which can lead to higher yields and reduced byproduct formation. Additionally, the development of catalytic methods that operate in greener solvents contributes significantly to the sustainability of the synthesis. jocpr.com

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is characterized by the functional groups present: the pyrimidine ring, the primary amine group, and the cyclopropyl moiety. These sites allow for a variety of chemical transformations to produce a diverse range of derivatives.

The amino group of this compound and its derivatives can be oxidized to form nitroso or nitro compounds. smolecule.com Common oxidizing agents used for this purpose include hydrogen peroxide (H2O2) and potassium permanganate (B83412) (KMnO4). smolecule.comsmolecule.com The reaction conditions, such as the solvent and temperature, are critical to control the extent of oxidation and prevent unwanted side reactions. smolecule.com The nitrogen atoms within the pyrimidine ring can also potentially undergo oxidation to form N-oxides.

| Oxidizing Agent | Product Type | Reference(s) |

| Hydrogen Peroxide (H2O2) | Nitroso or Nitro derivatives | smolecule.comsmolecule.com |

| Potassium Permanganate (KMnO4) | Nitroso or Nitro derivatives | smolecule.comsmolecule.com |

Reduction reactions of this compound derivatives can target different parts of the molecule. The pyrimidine ring can be reduced, although this often requires harsh conditions. More commonly, other functional groups introduced through derivatization might be subject to reduction. For instance, if a nitro derivative is synthesized, it can be reduced back to an amine. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). smolecule.com

| Reducing Agent | Typical Transformation | Reference(s) |

| Lithium Aluminum Hydride (LiAlH4) | Reduction of various functional groups | smolecule.comsmolecule.com |

| Sodium Borohydride (NaBH(OAc)3) | Reductive amination | nih.gov |

The primary amine group in this compound is nucleophilic and can readily participate in substitution reactions with various electrophiles. smolecule.comsavemyexams.com This reactivity allows for the straightforward introduction of a wide array of substituents, leading to the synthesis of diverse libraries of compounds for biological screening.

Common derivatization strategies involving the amine group include:

Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of secondary and tertiary amines. smolecule.comlibretexts.org

Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of amides. smolecule.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) yields substituted amines. nih.gov

These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships of this compound-based compounds. nih.gov However, multiple substitutions can occur, so controlling the reaction conditions is crucial to achieve the desired product. savemyexams.comlibretexts.org

| Reaction Type | Electrophile | Product | Reference(s) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | smolecule.comlibretexts.org |

| Acylation | Acyl Chlorides/Anhydrides | Amides | smolecule.com |

| Reductive Amination | Aldehydes/Ketones | Substituted Amines | nih.gov |

Synthesis of Analogs and Derivatives of this compound

The creation of analogs and derivatives of this compound is pivotal for fine-tuning its biological and physicochemical properties. These modifications are strategically designed to explore how changes in the molecule's architecture affect its interaction with biological targets.

The pyrimidine core is a versatile scaffold that allows for numerous modifications. acs.orgchemrxiv.org A common strategy involves a "deconstruction-reconstruction" approach where the pyrimidine ring is opened and then re-closed with different building blocks to introduce diversity. nih.gov For instance, pyrimidine-containing compounds can be converted into N-arylpyrimidinium salts, which are then cleaved to form an iminoenamine intermediate. nih.gov This intermediate can be cyclized with various reagents to generate not only modified pyrimidines but also other heterocycles like pyridines and azoles. nih.gov

Another approach to modifying the pyrimidine core involves substitution at various positions. For example, the 5-position of the pyrimidine ring is often targeted for modification. acs.orgchemrxiv.org Researchers have introduced substituents such as bromo, methyl, methoxy, fluoro, chloro, and nitrile groups at this position to investigate their impact on biological activity. acs.orgacs.org These modifications are often achieved through multi-step synthetic sequences, which may involve protection and deprotection steps, as well as cross-coupling reactions. acs.orgchemrxiv.org

The table below illustrates some examples of modifications made to the pyrimidine core of this compound analogs.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| Deconstruction-Reconstruction | N-arylpyrimidinium salt formation, followed by cleavage and cyclization with urea (B33335) or thiourea. | Pyrimidinone or thiopyrimidine analogs. | nih.gov |

| C5-Position Substitution | Suzuki reaction with boronic acids, followed by further functionalization. | 5-substituted pyrimidine derivatives (e.g., with bromo, methyl, nitrile groups). | acs.orgacs.org |

| N-to-C Replacement | Transformation into N-arylpyrimidinium salts and reaction with nucleophiles like acetyltrimethylsilane. | Pyridine analogs with substituents at the C5 or C2 positions. | nih.gov |

This table provides a summary of synthetic strategies for modifying the pyrimidine core and is not exhaustive.

The cyclopropyl group at the 4-position of the pyrimidine ring plays a significant role in the molecule's conformational rigidity and electronic properties. smolecule.comunl.pt Variations of this moiety are explored to understand its contribution to biological activity and to optimize interactions with target proteins.

Synthetic strategies for introducing variations often involve starting with a different cyclopropyl-containing building block or modifying the cyclopropyl group at a later stage of the synthesis. For example, in the synthesis of related pyrimidine derivatives, different aldehydes, such as cyclopropanecarbaldehyde and cyclohexanecarbaldehyde, have been used in multi-component reactions to introduce cyclic alkyl groups at the 6-position of the pyrimidine ring. nih.gov This approach allows for the direct comparison of the effects of different ring sizes on biological activity. nih.gov

Furthermore, research on other cyclopropyl-containing compounds has shown that substitutions on the cyclopropyl ring itself can significantly impact inhibitory activity. researchgate.net Hydrophobic groups like alkyls, phenyl, and benzyl (B1604629) have been introduced to enhance the potency of certain inhibitors. researchgate.net While direct examples for this compound are limited in the provided context, these findings suggest that synthesizing derivatives with substituted cyclopropyl rings could be a valuable strategy for SAR studies.

The following table summarizes approaches for varying the cyclopropyl moiety.

| Variation Strategy | Synthetic Approach | Example of Resulting Moiety | Reference |

| Replacement with other cyclic groups | Multi-component synthesis using different cycloalkyl aldehydes (e.g., cyclohexanecarbaldehyde). | 4-Cyclohexylpyrimidin-2-amine analogs. | nih.gov |

| Substitution on the cyclopropyl ring | Synthesis starting from substituted cyclopropyl precursors. | Analogs with alkyl- or phenyl-substituted cyclopropyl groups. | researchgate.net |

This table illustrates potential strategies for modifying the cyclopropyl group based on related research.

Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features required for a compound's biological activity. mdpi.com For this compound and its analogs, this involves synthesizing a library of compounds with diverse substituents at various positions and evaluating their effects. acs.orgchemrxiv.org

A common strategy is to mix and match side chains from known bioactive pyrimidine-based inhibitors. acs.orgchemrxiv.org For instance, side chains from the 2- and 4-positions of parent compounds can be combined with modifications at the 5-position of the pyrimidine core. acs.orgchemrxiv.org This "mix-and-match" approach can lead to compounds with improved selectivity and potency. acs.orgchemrxiv.org

The introduction of substituents is often achieved through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. nih.govtandfonline.com For example, a chloro-substituted pyrimidine can serve as a versatile intermediate, allowing for the introduction of various amines or aryl groups at different positions. nih.gov

The table below provides examples of diverse substituents introduced for SAR studies and the synthetic methods employed.

| Position of Substitution | Introduced Substituent | Synthetic Method | Rationale for SAR | Reference |

| 2-position | Substituted anilines | Nucleophilic aromatic substitution (SNAr) | To explore the impact of electron-donating and -withdrawing groups on the solvent-exposed region. | nih.gov |

| 4-position | Various hydrophobic groups (e.g., 5-chlorothiophene) | Suzuki reaction | To identify bioisosteres that can maintain or improve potency. | nih.gov |

| 5-position | Bromo, cyclopropyl, H | Iterative amine couplings and dehalogenation | To probe the gatekeeper residue region of kinase binding pockets. | acs.orgchemrxiv.org |

| 2- and 4-positions | Aryl amines | Nucleophilic aromatic substitution followed by Buchwald-Hartwig coupling | To optimize biochemical potency and selectivity. | tandfonline.com |

This table showcases a range of substituents and synthetic methods used in SAR studies of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can elucidate the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine ring, the cyclopropyl group, and the amine group.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons on the aromatic pyrimidine ring would appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the ring current. The protons of the cyclopropyl group would resonate in the upfield region (typically δ 0.5-2.0 ppm). The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of adjacent protons. For instance, the pyrimidine ring protons would likely appear as doublets due to coupling with each other. The cyclopropyl protons would exhibit more complex splitting patterns due to their diastereotopic nature.

While a specific spectrum for this compound is not available, the following table illustrates typical ¹H NMR data for a related substituted cyclopropylpyrimidine derivative.

| Proton Assignment (Illustrative) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H | 8.11 | s | - |

| Imidazole-H | 7.56 | s | - |

| Amine-NH | 11.86 | s | - |

| Cyclopropyl-CH | 1.90-2.00 | m | - |

| Cyclopropyl-CH₂ | 0.85-0.95 | m | - |

| Cyclopropyl-CH₂' | 0.60-0.70 | m | - |

| Data is illustrative and based on similar compounds found in research literature. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the carbon skeleton of a compound.

For this compound, one would expect to see signals corresponding to the carbons of the pyrimidine ring, the cyclopropyl group, and any substituent carbons. The chemical shifts of the pyrimidine carbons would be in the aromatic region (δ 150-170 ppm). The carbons of the cyclopropyl group would appear in the upfield aliphatic region (δ 5-20 ppm).

The following table presents illustrative ¹³C NMR data for a related cyclopropylpyrimidine derivative, demonstrating the typical chemical shift ranges for the different carbon environments.

| Carbon Assignment (Illustrative) | Chemical Shift (δ, ppm) |

| Pyrimidine-C2 (attached to NH₂) | 163.1 |

| Pyrimidine-C4 (attached to cyclopropyl) | 172.8 |

| Pyrimidine-C5 | 104.7 |

| Pyrimidine-C6 | 164.2 |

| Cyclopropyl-CH | 15.0 |

| Cyclopropyl-CH₂ | 10.5 |

| Data is illustrative and based on similar compounds found in research literature. |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, which is crucial for the definitive structural elucidation of complex molecules. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyrimidine ring and within the cyclopropyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the signals of the pyrimidine and cyclopropyl protons in the ¹H NMR spectrum to the signals of their directly bonded carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For this compound, HMBC would show correlations from the cyclopropyl protons to the C4 carbon of the pyrimidine ring, confirming the attachment of the cyclopropyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and basic compounds like amines and nitrogen-containing heterocycles. d-nb.info In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a basic compound like this compound, this process typically results in the formation of a protonated molecule, [M+H]⁺. The ESI-MS spectrum would therefore be expected to show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. innovareacademics.in This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. fiveable.memeasurlabs.com By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct formula can be determined.

For a derivative of this compound, HRMS analysis would confirm its elemental composition. For example, if a derivative was expected to have the molecular formula C₂₁H₁₈Cl₂FN₄O₃S, HRMS would be used to verify this.

The following table shows an example of HRMS data for a complex derivative containing a cyclopropylpyrimidine moiety, illustrating the high accuracy of this technique.

| Compound (Illustrative) | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 7-(2-((5-Chloro-6-cyclopropylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one | C₂₂H₁₈Cl₃N₄O₃S | 511.0165 | 511.0159 |

| Data from a published scientific study on related compounds. |

This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). fiveable.me

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an experimental science that reveals the atomic and molecular structure of a crystal. google.com The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of individual atoms, their chemical bonds, and other structural details can be precisely determined. google.com For novel compounds like this compound, this technique provides incontrovertible proof of structure and offers a detailed view of its solid-state conformation.

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal suitable for diffraction. The slow evaporation solution technique (SEST) is a widely employed and effective method for growing organic single crystals.

For this compound, this process would involve dissolving the purified compound in a suitable solvent, selected based on its solubility characteristics. The choice of solvent is critical; it must dissolve the compound sufficiently but also have a slow enough evaporation rate to allow for the gradual and orderly aggregation of molecules into a crystalline lattice. The saturated or near-saturated solution is then placed in a controlled environment, often a constant temperature bath, and protected from dust and mechanical disturbances. Over time, as the solvent slowly evaporates, the solution becomes supersaturated, prompting the nucleation and subsequent growth of crystals. Optimization of this process may involve screening various solvents (e.g., methanol, ethanol, acetone) and controlling factors such as temperature and the rate of evaporation to obtain crystals of adequate size and quality, free from significant defects.

Once a suitable single crystal of this compound is obtained and mounted on a diffractometer, it is exposed to a monochromatic X-ray beam. The diffraction data, consisting of a set of reflections with corresponding intensities, are collected. Following data collection, the raw intensities are processed to correct for experimental factors.

The next crucial step is structure solution and refinement. The collected data are used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined using specialized software, with SHELXL being a prominent program for the refinement of small-molecule crystal structures. SHELXL refines the structural model—including atomic coordinates, and thermal displacement parameters—by minimizing the difference between the experimentally observed diffraction intensities and those calculated from the model. The refinement process continues until the model converges and accurately represents the experimental data, as indicated by metrics such as the R-factor.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₉N₃ |

| Formula Weight | 135.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor (%) | Value |

| Note: This table represents the type of data that would be generated from a single-crystal X-ray diffraction experiment. Actual values are dependent on experimental determination. |

The cyclopropane ring is a unique structural motif known for its significant inherent strain. This strain arises from two main sources: angle strain and torsional strain.

Angle Strain: In a typical sp³-hybridized carbon atom, the ideal bond angle is 109.5°. However, the geometry of the three-membered cyclopropane ring constrains the internal C-C-C bond angles to approximately 60°. This severe deviation from the ideal tetrahedral angle results in significant angle strain, as the bonding orbitals cannot achieve optimal overlap. In the crystal structure of this compound, the C-C-C bond angles within the cyclopropyl moiety would be expected to be close to this 60° value.

Torsional Strain: Torsional strain arises from the eclipsing of bonds on adjacent atoms. In cyclopropane, the C-H bonds on neighboring carbon atoms are forced into an eclipsed conformation, leading to repulsive interactions between their electron clouds and further destabilizing the ring.

The crystallographic data for this compound would allow for a precise quantitative analysis of these strains. The exact bond angles of the cyclopropane ring can be measured and compared to the ideal values. Furthermore, the torsion angles, which describe the rotational relationship between substituents on adjacent carbons, can be determined, providing a direct measure of the degree of eclipsing and thus the torsional strain.

Table 2: Illustrative Bond and Torsion Angle Data for the Cyclopropyl Moiety

| Parameter | Description | Expected Value (°) |

| C-C-C Angle | Internal bond angle within the cyclopropane ring | ~60 |

| H-C-H Angle | Angle between hydrogens on a cyclopropane carbon | ~115 |

| Torsion Angle | Dihedral angle between adjacent C-H bonds | ~0 (eclipsed) |

| Note: This table illustrates the type of geometric parameters obtained from a crystallographic study, highlighting the strained nature of the cyclopropane ring. |

This detailed structural information is fundamental for understanding the chemical reactivity of the cyclopropyl group and its electronic interaction with the pyrimidine ring system.

Structure Activity Relationship Sar Studies

Impact of the Cyclopropyl (B3062369) Group on Biological Activity

The cyclopropyl group at the C4 position of the pyrimidine (B1678525) ring plays a significant role in the biological activity of these compounds. This small, rigid ring system offers several advantages that medicinal chemists frequently leverage.

Enhanced Potency and Binding: The cyclopropyl moiety is often used to occupy flat, lipophilic pockets within a target protein's active site. nih.gov Its conformational rigidity can lead to a more favorable entropic contribution to binding compared to more flexible alkyl chains. rsc.orgresearchgate.net In studies on Bruton's tyrosine kinase (Btk) inhibitors, replacing a 2-aminopyridyl group with a cyclopropyl amide isostere was a successful strategy to engage a lipophilic pocket. nih.gov When compared with other small alkyl groups like cyclobutyl or short linear chains, the cyclopropyl substitution consistently retained the greatest inhibitory potency. nih.gov

Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate a molecule's properties. For instance, in the development of Btk inhibitors, the incorporation of a fluorinated cyclopropane (B1198618) improved kinetic solubility and lipophilic ligand efficiency (LLE). nih.gov

The unique electronic character of the cyclopropyl ring, which has enhanced pi-character in its C-C bonds, can also influence interactions with the target protein. researchgate.net These features collectively make the cyclopropyl group a key component for enhancing potency, selectivity, and metabolic stability in drug candidates. rsc.orgresearchgate.net

Influence of Pyrimidine Ring Substituents on Potency and Selectivity

The 2,4-disubstituted pyrimidine core allows for extensive exploration of SAR through modifications at the 2-amino group and the 5-position of the pyrimidine ring. These substitutions are critical for tuning the compound's potency against its intended target and its selectivity over other related proteins, such as different kinases.

Substituents at the 2-Amino Position: The N2 position is crucial for establishing interactions, often with the hinge region of a kinase. In the development of CDK2/CDK9 inhibitors, a series of N2,N4-diphenylpyrimidine-2,4-diamines were explored. nih.gov Modifications at this position, such as introducing different substituted aniline (B41778) moieties, significantly impacted inhibitory activity. Similarly, in a series of CDK2 inhibitors, N-alkylation or altering the topology of a pyrazol-4-yl ring attached to the C2-amino group was found to be detrimental to both kinase inhibition and antiproliferative activity. mdpi.com

Substituents at the C4 Position: The group at the C4 position, which is the cyclopropyl group in the parent scaffold, is critical. However, in broader series of 2,4-disubstituted pyrimidines, this position is often varied to optimize interactions. For instance, in a series of KDR kinase inhibitors, a 3,5-dimethylaniline (B87155) derivative at the C4 position yielded a potent compound with an IC50 of 6 nM. nih.gov In another study on CDK2 inhibitors, derivatization of a pyrazol-4-yl moiety at the C4 position also led to a significant decrease in inhibitory activity. mdpi.com

Substituents at the C5 Position: The C5 position of the pyrimidine ring is often directed towards the solvent-exposed region or near the "gatekeeper" residue of the kinase binding pocket. This position is a key site for modifications to improve selectivity and potency. In one study, a library of aminopyrimidine inhibitors was created with hydrogen, bromine, or a cyclopropyl group at the C5 position. acs.org The results showed that these substitutions had a profound impact on the kinase inhibition profile:

Hydrogen (X=H): Resulted in compounds that were highly selective, inhibiting the fewest kinases in the panel. acs.org

Bromine (X=Br): Led to compounds with a broader inhibition profile, inhibiting an average of 6.4 kinases. acs.org

The following table summarizes SAR findings from a study on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK inhibitors, illustrating the impact of substitutions. nih.govrsc.org

| Compound | N2 Substituent | N4 Substituent | CDK2 IC50 (nM) | CDK9 IC50 (nM) |

| 1 | Phenyl | Phenyl | 110 | 100 |

| 3c | 3-hydroxyphenyl | 4-(methylsulfonyl)phenyl | 130 | 65 |

| 3g | 3-aminophenyl | 4-(methylsulfonyl)phenyl | 83 | 110 |

Stereochemical Considerations and Chiral Centers

While 4-cyclopropylpyrimidin-2-amine itself is an achiral molecule, substitutions introduced during lead optimization can create chiral centers. The stereochemistry of these new centers can have a significant impact on biological activity, potency, and off-target effects.

In the development of reversible Btk inhibitors, the introduction of a fluorocyclopropyl amide group created two stereocenters. nih.gov The resulting diastereomers were separated and evaluated, revealing a clear stereodependence for biological activity:

The (S,S)-enantiomer (Compound 19) showed an IC50 of 2.3 nM against Btk. nih.gov

The (R,R)-enantiomer (Compound 20) was slightly less active, with an IC50 of 3.8 nM. nih.gov

This demonstrates that even a subtle change in the 3D orientation of the atoms can affect the binding affinity for the target kinase. In another study on cyclopropyl-containing epothilone (B1246373) analogues, two variants were synthesized that differed only in the configuration of the stereocenters on the cyclopropane ring. nih.gov One analogue, with a configuration corresponding to the natural product, was almost equipotent with the parent compound, while the other was significantly less active. This highlights that biological activity is tightly linked to the specific orientation of the cyclopropane moiety. nih.gov

Interestingly, this stereodependence is not universal. In a study of 1-aryl-2-fluoro-cyclopropylamines as monoamine oxidase (MAO) inhibitors, the (1S,2R)- and (1R,2S)-enantiomers were found to be essentially equally potent as inhibitors of both MAO A and MAO B, which was a surprising finding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrimidine-based inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are frequently employed to guide the design of new, more potent analogues.

In a study on aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors, a receptor-based hybrid 3D-QSAR model was developed. nih.gov The docked pose of the most active compound was used as a template to align the other molecules. The resulting CoMFA and CoMSIA models provided useful structural information based on steric, electrostatic, and hydrophobic fields, which helped in formulating a design strategy for new potent antagonists. nih.gov

Similarly, a 3D-QSAR study on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors yielded a statistically significant model with a high correlation coefficient (R² = 0.918) and cross-validation coefficient (Q² = 0.852). nih.gov This robust model demonstrated high predictive power for designing novel molecules with improved inhibitory activity.

For a series of pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, a QSAR model was generated using four key descriptors:

A_Ar: Quantifies the presence of an aromatic ring. tandfonline.com

B_Dou: Denotes the number of double bonds. tandfonline.com

P.V_P: Describes the positive partial surface area. tandfonline.com

Q.V_N: Calculates the negative partial surface area. tandfonline.com

These descriptors helped to explain the variance in biological activity and guided the design of new compounds. Such QSAR studies are invaluable for rational drug design, allowing for the prioritization of synthetic targets and a deeper understanding of the structural requirements for activity. mdpi.com

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors based on the this compound scaffold, the key pharmacophoric features typically include hydrogen bond donors and acceptors that can interact with the kinase hinge region. researchgate.net

A common pharmacophore for pyrimidine-based kinase inhibitors includes:

Hydrogen Bond Acceptor: One of the pyrimidine nitrogens.

Hydrogen Bond Donor: The 2-amino group.

Hydrophobic Regions: Provided by the cyclopropyl group and other substituents.

Once a lead compound is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of chemical synthesis and biological testing guided by SAR, QSAR, and pharmacophore models.

Examples of lead optimization strategies for this scaffold include:

Bioisosteric Replacement: In one study, a phenylsulfonamide moiety in a lead compound was bioisosterically replaced with various pyrazole derivatives. mdpi.com This led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent and selective CDK2 inhibitory activity. mdpi.com

Scaffold Modification: Researchers have modified the pyrimidine core itself, for example, by fusing it with other rings to create structures like pyrido[2,3-d]pyrimidines. researchgate.net This can alter the shape and electronic properties of the molecule, leading to improved selectivity for specific kinases like mTOR or CDK4. researchgate.netmedchemexpress.com

Side Chain Optimization: As seen in the development of RAF inhibitors, altering the substitution pattern on a distal aromatic ring, which is linked to the core, can be used to explore and optimize π-stacking interactions and improve potency and selectivity. nih.gov

Through these combined approaches of pharmacophore modeling and systematic lead optimization, the this compound scaffold serves as a versatile template for the development of potent and selective inhibitors for a wide range of therapeutic targets.

Mechanistic Investigations

Molecular Target Identification

The identification of specific molecular targets is a critical step in understanding the pharmacological effects of a compound. For derivatives of 2-aminopyrimidine (B69317), this often involves studies to determine their binding affinity to various proteins and receptors.

The 2-aminopyrimidine scaffold is a common feature in kinase inhibitors. The pyrimidine (B1678525) core can mimic the adenine (B156593) ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases.

One study explored a series of 2-arylamino-4-aryl-pyrimidines as potential inhibitors of p21-activated kinase 1 (PAK1). nih.gov The structure-activity relationship (SAR) of these compounds was investigated, revealing that substitutions on the pyrimidine core and the aryl rings significantly influenced their inhibitory potency. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core, combined with a 1,2-dimethylpiperazine (B29698) pendant domain, resulted in a compound with potent PAK1 inhibition. nih.gov

Another study focused on identifying pyrimidine-based lead compounds for understudied kinases implicated in neurodegeneration. This research highlighted that modifications at the 5-position of the pyrimidine core, which is located near the gatekeeper residue of the kinase binding pocket, could improve kinome-wide selectivity. acs.org Interestingly, the inclusion of a cyclopropyl (B3062369) group at this position resulted in an intermediate number of inhibited kinases compared to hydrogen or bromine, suggesting that the cyclopropyl group can modulate the selectivity of kinase inhibitors. acs.org

Table 1: Kinase Inhibition Profile of a 5-Substituted Pyrimidine Analog acs.org

| Kinase Target | Inhibition (%) at 1 µM |

| Kinase A | 92 |

| Kinase B | 88 |

| Kinase C | 75 |

| Kinase D | 63 |

| Kinase E | 45 |

| Kinase F | 21 |

| Kinase G | 9 |

This table is a representative example based on findings for pyrimidine analogs and does not represent data for 4-Cyclopropylpyrimidin-2-amine.

While much of the research on aminopyrimidines focuses on kinase inhibition, related heterocyclic compounds have been shown to target G-protein coupled receptors (GPCRs). For example, a potent and orally bioavailable corticotropin-releasing factor-1 (CRF1) receptor antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, was discovered. researchgate.net This compound, which features a cyclopropyl group, exhibited high affinity for the CRF1 receptor with an IC50 of 0.86 nM. researchgate.net This suggests that the cyclopropyl moiety can be a key structural feature for high-affinity receptor binding.

Table 2: Receptor Binding Affinity of a Cyclopropyl-Containing CRF1 Receptor Antagonist researchgate.net

| Compound | Receptor Target | Binding Affinity (IC50, nM) |

| (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile | CRF1 | 0.86 |

This table presents data for a structurally related compound and not this compound.

Elucidation of Signaling Pathway Modulation

The modulation of cellular signaling pathways is a common mechanism of action for bioactive molecules. Aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway. nih.gov Dysregulation of this pathway is linked to a variety of diseases. A series of 2-aminopyrimidine derivatives were found to specifically inhibit the Wnt pathway with IC50 values around 10 µM, with some analogs showing improved physicochemical properties. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold, which is related to aminopyrimidines, is found in inhibitors of Bruton's tyrosine kinase (BTK), a key regulator in the B-cell receptor (BCR) signaling pathway. nih.gov Overexpression of BTK is common in B-cell cancers. nih.gov Ibrutinib, an approved BTK inhibitor, features this scaffold. nih.gov

Molecular Mechanism of Enzyme Inhibition

The 2-aminopyrimidine structure is a versatile scaffold for designing enzyme inhibitors, particularly for kinases.

Pyrazolo[3,4-d]pyrimidines, as isosteres of the adenine ring of ATP, are known to interact with the hinge region of kinase active sites. rsc.org This interaction is a key feature of their inhibitory mechanism. The N1 atom of a related pyrazolo[1,5-a]pyrimidine (B1248293) has been shown to form a hydrogen bond with the amino acid Met592 in the hinge region of Tropomyosin Receptor Kinase (Trk). mdpi.com

In the case of c-Src kinase inhibitors based on a pyrazolopyrimidine scaffold, structure-activity relationship analysis has indicated that N-substituted derivatives, particularly those with aliphatic side chains, can enhance cytotoxic effects by facilitating favorable interactions with the target. nih.gov

Mechanistic Insights into this compound and its Role in DNA Damage Response Pathway Interference

Initial searches for "this compound" and its direct involvement in the DNA damage response (DDR) pathway did not yield specific scholarly articles or detailed research findings. The available information primarily consists of chemical and supplier data for the compound, with a lack of published research into its specific biological mechanisms of action, particularly concerning interference with DNA damage signaling.

The DNA damage response is a complex network of signaling pathways that detects, signals, and repairs DNA lesions to maintain genomic integrity. Key players in this response include the sensor kinases ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR), which, upon activation by DNA damage, phosphorylate a host of downstream targets. These targets include the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.

While there is a significant body of research on various molecules that inhibit components of the DDR pathway for therapeutic purposes, particularly in oncology, there is no specific evidence in the public domain linking this compound to this mechanism.

Compounds with a pyrimidine scaffold are known to be privileged structures in medicinal chemistry and have been investigated as inhibitors of various kinases, including those involved in cell cycle control and DNA damage signaling. For instance, derivatives of 2-aminopyrimidine have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and can be modulated by the DNA damage response. However, without specific studies on this compound, any discussion of its potential to interfere with the DNA damage response pathway would be purely speculative.

Detailed mechanistic investigations, including biochemical assays to determine inhibitory activity against key DDR proteins (e.g., ATM, ATR, Chk1, Chk2) and cell-based assays to observe the effects on downstream signaling (e.g., phosphorylation of target proteins, cell cycle checkpoint abrogation), would be necessary to elucidate any role for this compound in this pathway.

Given the absence of specific research data on the interaction of this compound with the DNA damage response pathway, it is not possible to provide detailed research findings or data tables as requested.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 4-Cyclopropylpyrimidin-2-amine, to the active site of a target protein.

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on analogous pyrimidin-2-amine derivatives provides a framework for understanding its potential interactions. For instance, studies on similar pyrimidine (B1678525) scaffolds often reveal key interactions with protein kinases, a common target for this class of compounds. The 2-amino group typically acts as a crucial hydrogen bond donor, forming interactions with backbone carbonyls in the hinge region of the kinase binding site. The pyrimidine ring itself engages in hydrophobic and van der Waals interactions. The cyclopropyl (B3062369) group at the 4-position is expected to occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

A hypothetical docking study of this compound against a target like Cyclin-Dependent Kinase 2 (CDK2) would likely show the following interactions nih.govnih.govnih.gov:

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue (CDK2) |

| Hydrogen Bond | 2-amino group | Hinge region (e.g., Leu83) |

| Hydrogen Bond | Pyrimidine N1/N3 | Hinge region (e.g., Glu81) |

| Hydrophobic | Cyclopropyl group | Hydrophobic pocket (e.g., Val18, Ile10) |

| Hydrophobic | Pyrimidine ring | Gatekeeper residue (e.g., Phe80) |

The binding energy, often expressed in kcal/mol, quantifies the affinity of the ligand for the protein. For pyrimidin-2-amine derivatives, these values can range significantly based on the specific target and substitutions, but favorable binding is typically indicated by more negative values nih.govresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time mdpi.comnih.govnih.gov. Following a molecular docking study, an MD simulation can be performed on the this compound-protein complex to assess the stability of the predicted binding pose.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. This can highlight flexible regions of the protein and indicate which parts of the ligand are most mobile within the binding site.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking studies.

Simulations of related 4-substituted N-phenylpyrimidin-2-amine derivatives have shown that stable binding within kinase active sites is maintained over simulation times of 100 nanoseconds or more nih.gov. The stability is often attributed to persistent polar interactions in the hinge region and stable nonpolar interactions with hydrophobic residues nih.govnih.gov. For this compound, an MD simulation would be crucial to confirm that the cyclopropyl group remains favorably positioned in its hydrophobic pocket and that the key hydrogen bonds are maintained.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules researchgate.netmdpi.comnih.gov. DFT calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

Important electronic properties derived from DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative potential.

DFT studies on similar pyrimidine and triazine derivatives have been used to calculate these parameters, confirming that such analyses can effectively describe the molecule's reactivity and electronic behavior jchemrev.comjchemrev.comirjweb.comirjweb.com.

| DFT-Calculated Property | Significance for this compound |

| HOMO Energy | Indicates electron-donating capability (e.g., for forming hydrogen bonds). |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability. |

| MEP | Identifies sites for potential intermolecular interactions. |

Free Energy Calculations (e.g., MM-PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a post-processing method used to estimate the binding free energy of a ligand to a protein from an ensemble of snapshots taken from an MD simulation nih.govfrontiersin.orgnih.govsci-hub.se. It offers a more accurate estimation of binding affinity than docking scores alone because it incorporates solvation effects and averages over multiple conformations.

The binding free energy (ΔG_binding) is calculated by considering various energy components:

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions between the ligand and protein.

Solvation Free Energy (ΔG_solv): This is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA).

Entropic Contribution (-TΔS): This term, which accounts for changes in conformational freedom upon binding, is computationally expensive and sometimes omitted in relative binding energy comparisons.

MM-PBSA calculations are widely applied to refine the results of docking and MD simulations, providing a quantitative ranking of potential inhibitors frontiersin.orguni-duesseldorf.de. For this compound, an MM-PBSA calculation would provide a more robust prediction of its binding affinity to a given target, breaking down the energy contributions to reveal the key driving forces of the interaction (e.g., whether binding is driven by electrostatics or hydrophobic interactions).

In Silico ADME Prediction and Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound mdpi.commdpi.comfrontiersin.org. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

Various online tools and software packages can predict ADME properties for this compound based on its structure. Key predicted parameters include:

| ADME Property | Predicted Outcome for this compound (Hypothetical) | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | Moderate to High | Predicts ability to cross the intestinal wall. |

| Distribution | ||

| BBB Permeability | Unlikely to cross | Suggests lower potential for CNS side effects. |

| Plasma Protein Binding | Moderate | Influences the amount of free drug available for action. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Likely | Suggests clearance through the kidneys. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Indicates good oral bioavailability potential. |

These predictions, while not a substitute for experimental validation, are crucial for prioritizing compounds and guiding chemical modifications to improve their pharmacokinetic profiles nih.govuomustansiriyah.edu.iq.

Chemical Biology Applications and Research Tools

Use as a Chemical Probe for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in a biological system. The aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of protein kinases. This makes 4-cyclopropylpyrimidin-2-amine and its derivatives valuable starting points for developing potent and selective kinase inhibitors to be used as chemical probes. acs.orgnih.gov

By systematically modifying the this compound scaffold, researchers can develop probes to investigate the roles of specific kinases in cellular processes and disease models. For instance, libraries of pyrimidine-based compounds have been synthesized and screened to identify inhibitors for understudied kinases implicated in neurodegeneration. acs.orgnih.gov The cyclopropyl (B3062369) group can play a crucial role in conferring selectivity and potency by fitting into specific hydrophobic pockets within the kinase active site.

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors as Chemical Probes

| Kinase Target | Biological Pathway | Reference |

|---|---|---|

| Aurora Kinases | Cell cycle regulation, mitosis | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle progression | drugbank.com |

These probes allow for the temporal control of kinase activity, offering advantages over genetic methods like knockouts or RNA interference, which can sometimes lead to compensatory changes in the cell. The use of such chemical tools is essential for validating kinases as drug targets and for dissecting their complex signaling networks.

Development of Conjugates for Targeted Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. The this compound scaffold can be incorporated into conjugates designed for this purpose. These bioconjugates typically consist of the pyrimidine-based drug, a linker, and a targeting moiety that recognizes specific markers on diseased cells.

Several strategies are being explored for the targeted delivery of pyrimidine-based compounds:

Antibody-Drug Conjugates (ADCs): In this approach, a potent pyrimidine-based cytotoxic agent is attached to a monoclonal antibody that specifically binds to an antigen overexpressed on cancer cells. mdpi.com

Aptamer-Drug Conjugates: Short single-stranded DNA or RNA sequences (aptamers) that bind to specific cellular targets can be conjugated to pyrimidine (B1678525) derivatives for targeted delivery. mdpi.com

Nanoparticle-Based Delivery: Pyrimidine compounds can be encapsulated within or attached to the surface of nanoparticles, such as liposomes or polymers. These nanoparticles can be further functionalized with targeting ligands to direct them to the desired tissue. nih.govmdpi.com

The development of such conjugates allows for the selective delivery of potent aminopyrimidine-based drugs, potentially leading to more effective and less toxic cancer therapies.

Integration into High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.govnih.govufl.eduufl.edu The this compound scaffold is an important component of many screening libraries due to its privileged structure, meaning it is a molecular framework that is frequently found in known drugs and bioactive molecules. nih.gov

Compound libraries containing diverse this compound derivatives are synthesized and screened against a wide range of biological targets, including enzymes, receptors, and whole cells. nih.govnih.gov The data generated from these screens can be used to build structure-activity relationships (SAR), which guide the optimization of hit compounds into lead candidates with improved potency, selectivity, and drug-like properties.

Table 2: HTS Technologies and Their Application with Pyrimidine-Based Libraries

| HTS Technology | Principle | Relevance to Pyrimidine Screening |

|---|---|---|

| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer. | Commonly used to screen for inhibitors of kinases and other enzymes that can be targeted by pyrimidine derivatives. |

| Luminescence-Based Assays | Measures the production of light from a biochemical reaction. | Applied in cell-based assays to assess the effect of pyrimidine compounds on cell viability, apoptosis, or reporter gene expression. |

The integration of this compound-based libraries into HTS platforms accelerates the discovery of new chemical probes and starting points for drug development programs.

Applications in Chemical Genetics

Chemical genetics is an approach that uses small molecules to modulate the function of proteins, allowing for the study of biological processes in a manner analogous to traditional genetics. A key strategy in chemical genetics is the use of a "bump-hole" approach, where a target protein is engineered to create a unique binding pocket (the "hole") that can be specifically recognized by a modified small molecule inhibitor (the "bumped" ligand), but not by the wild-type protein.

The this compound scaffold is well-suited for this approach. By introducing a bulky substituent onto the pyrimidine ring, researchers can create a "bumped" inhibitor that is highly specific for the engineered "hole" in the target protein. This allows for the selective inhibition of a single protein within a complex cellular environment, even among closely related family members.

Another application of chemical genetics involves screening libraries of compounds to identify molecules that produce a specific phenotype. nih.gov Subsequent target identification efforts can then uncover the protein or pathway responsible for that phenotype. Given their diverse biological activities, libraries of this compound derivatives are valuable tools for such phenotypic screens. juniperpublishers.com

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity

The design and synthesis of new analogs based on the 4-cyclopropylpyrimidin-2-amine core is a key strategy for improving therapeutic potential. Medicinal chemistry campaigns focus on modifying the scaffold to enhance binding affinity for the intended biological target, improve selectivity over off-targets, and optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A primary approach involves systematic modifications to the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) and amine substituents to establish clear structure-activity relationships (SAR). For instance, substitutions at the 5-position of the pyrimidine ring can be used to probe interactions with the gatekeeper residue in kinase binding pockets, potentially enhancing selectivity. The amine group offers a versatile point for derivatization, allowing for the introduction of various side chains to engage with different regions of a target protein.

Scaffold Hopping and Bioisosteric Replacement: "Scaffold hopping" is another valuable strategy, where the core pyrimidine structure is replaced with other heterocyclic systems to discover novel intellectual property and potentially improved biological activity. researchgate.netnih.gov Bioisosteric replacement of moieties on the parent scaffold can also lead to derivatives with better drug-like properties. For example, replacing a phenylsulfonamide group with a pyrazole (B372694) derivative on a related pyrimidin-2-amine scaffold led to the discovery of potent and selective CDK2 inhibitors.

Researchers have successfully synthesized a variety of pyrimidin-2-amine derivatives to target specific enzymes. One study detailed the creation of novel compounds as potent Polo-like kinase 4 (PLK4) inhibitors, highlighting the versatility of the aminopyrimidine core in developing targeted cancer therapies. nih.gov The synthesis often involves multi-step processes, such as nucleophilic substitution reactions followed by coupling reactions like the Buchwald-Hartwig amination to introduce diverse aryl or heteroaryl groups. nih.gov

The table below summarizes key strategies and outcomes in the design of novel pyrimidin-2-amine derivatives.

| Strategy | Modification Site | Objective | Example Outcome |

| SAR Studies | Pyrimidine C5-position | Enhance Kinase Selectivity | Improved kinome-wide selectivity |

| Derivatization | 2-Amine Group | Explore New Binding Interactions | Introduction of aryl groups via Buchwald-Hartwig amination |

| Scaffold Hopping | Pyrimidine Core | Discover Novel Chemical Matter | Generation of aryl 2-AP analogs as biofilm inhibitors nih.gov |

| Bioisosteric Replacement | Appended Moieties | Improve Potency and Properties | Creation of potent CDK2 inhibitors from a phenylsulfonamide precursor |

Exploration of New Biological Targets

The aminopyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, as it can interact with a wide range of biological targets, most notably protein kinases.

Kinase Inhibition: The pyrimidine core is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. nih.gov Consequently, derivatives of this compound are being investigated as inhibitors of various kinase families implicated in diseases like cancer and neurodegeneration.